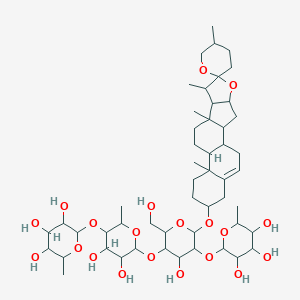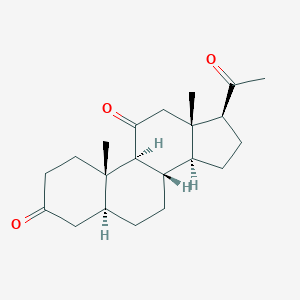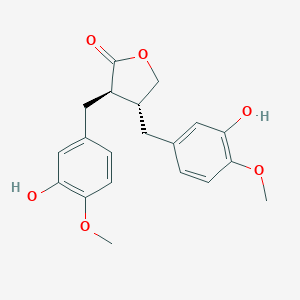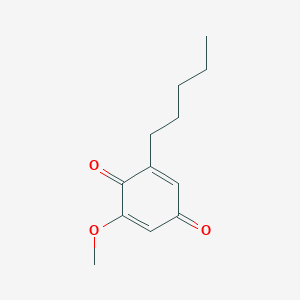
Qingdainone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Qingdainone can be extracted from the leaves of Isatis tinctoria. The process involves crushing the leaves and performing Soxhlet extraction using methanol or ethanol. The extracted liquid is then concentrated, and primary separation is achieved using a macroporous adsorption resin column or a cation resin column. The concentrated eluent is further processed using diethyl ether for extraction, followed by concentration and drying to obtain crude this compound. The final product is obtained through phase separation .
Industrial Production Methods: The industrial production of this compound follows a similar extraction process but on a larger scale. The method ensures high yield, good product quality, and high purity. The process is designed to be simple and efficient, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Qingdainone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized flavonoid derivatives, while reduction may produce reduced flavonoid compounds .
Scientific Research Applications
Qingdainone has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studying the chemical behavior of flavonoids and their derivatives.
Biology: It is used to investigate the biological activities of flavonoids, including their antioxidant and anti-inflammatory properties.
Medicine: this compound shows potential in cancer research, particularly in studying its effects on chronic myeloid leukemia.
Mechanism of Action
Qingdainone exerts its effects through various molecular targets and pathways. It has been shown to interact with cytokine-cytokine receptor interactions, cell cycle regulation, p53 signaling pathway, and MAPK signaling pathway. These interactions play crucial roles in its anti-cancer and anti-inflammatory activities. The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Indirubin: Another flavonoid derived from Isatis tinctoria with similar anti-cancer properties.
Indigo: A compound with anti-inflammatory and antioxidant activities.
Isatin: Known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.
Uniqueness of Qingdainone: this compound stands out due to its specific molecular structure, which allows it to interact with multiple biological targets and pathways. Its unique combination of anti-cancer and anti-inflammatory properties makes it a valuable compound for scientific research and therapeutic development .
Properties
IUPAC Name |
(6E)-6-(3-oxo-1H-indol-2-ylidene)indolo[2,1-b]quinazolin-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13N3O2/c27-21-13-7-1-4-10-16(13)24-20(21)19-15-9-3-6-12-18(15)26-22(19)25-17-11-5-2-8-14(17)23(26)28/h1-12,24H/b20-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXENDDMPDZMHSQ-FMQUCBEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C3C4=CC=CC=C4N5C3=NC6=CC=CC=C6C5=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\3/C4=CC=CC=C4N5C3=NC6=CC=CC=C6C5=O)/N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97457-31-3 | |
| Record name | Qingdainone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097457313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Qingdainone and where is it found?
A1: this compound is a natural compound first isolated from Qing Dai, a traditional Chinese medicine. [] It was specifically found in the leaves of the Isatis indigotica Fort. plant. []
Q2: What is the molecular formula and structure of this compound?
A2: this compound has the molecular formula C23H13N3O2. Its structure was elucidated using spectroscopic data and confirmed by synthesizing it via the condensation of tryptanthrin with diacetylindoxyl. []
Q3: Are there any potential medical applications for this compound?
A3: Research suggests that this compound exhibits inhibitory action against Lewis lung carcinoma in mice. [] It has also shown potential as an inhibitor of TMPRSS2, a human protease involved in SARS-CoV-2 infection. [] Molecular docking studies suggest this compound can bind to TMPRSS2, potentially blocking viral entry into host cells. []
Q4: How is this compound extracted and what is its purity?
A4: A method for extracting this compound from Isatis tinctoria involves crushing the leaves and performing Soxhlet extraction using methanol or ethanol. The extract is concentrated, followed by separation using macroporous adsorption or cation resin columns. Further purification with diethyl ether extraction yields this compound. This method is reported to produce high purity this compound with good yield. []
Q5: What is the relationship between this compound and tryptanthrin?
A5: Tryptanthrin, another compound found in Qing Dai, is a precursor to this compound. [] Both compounds have shown activity against melanoma B16 cells. []
Q6: What computational studies have been conducted on this compound?
A6: Molecular docking simulations were used to investigate this compound's interaction with TMPRSS2. [] These simulations help visualize the binding mode and interactions between this compound and the target protease, providing insights into its potential as an antiviral agent.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















